molecular formula C20H33NO4S B12537975 2-[(4-Methylbenzene-1-sulfonyl)amino]decyl propanoate CAS No. 834889-11-1

2-[(4-Methylbenzene-1-sulfonyl)amino]decyl propanoate

Cat. No.: B12537975
CAS No.: 834889-11-1
M. Wt: 383.5 g/mol
InChI Key: APYKMORRJVWSMC-UHFFFAOYSA-N
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Description

2-[(4-Methylbenzene-1-sulfonyl)amino]decyl propanoate is a chemical compound characterized by its unique structure, which includes a sulfonamide group attached to a decyl chain and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylbenzene-1-sulfonyl)amino]decyl propanoate typically involves the reaction of 4-methylbenzenesulfonyl chloride with decylamine to form the sulfonamide intermediate. This intermediate is then reacted with propanoic acid or its derivatives under esterification conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylbenzene-1-sulfonyl)amino]decyl propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Methylbenzene-1-sulfonyl)amino]decyl propanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Methylbenzene-1-sulfonyl)amino]decyl propanoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The ester group may undergo hydrolysis, releasing the active sulfonamide moiety. The molecular pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate
  • 2-[(4-Methylbenzene-1-sulfonyl)amino]butyl propanoate
  • 2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl propanoate

Uniqueness

2-[(4-Methylbenzene-1-sulfonyl)amino]decyl propanoate is unique due to its longer decyl chain, which can influence its solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

834889-11-1

Molecular Formula

C20H33NO4S

Molecular Weight

383.5 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]decyl propanoate

InChI

InChI=1S/C20H33NO4S/c1-4-6-7-8-9-10-11-18(16-25-20(22)5-2)21-26(23,24)19-14-12-17(3)13-15-19/h12-15,18,21H,4-11,16H2,1-3H3

InChI Key

APYKMORRJVWSMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(COC(=O)CC)NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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